Methyl 2-(3-hydroxythietan-3-yl)propanoate

Description

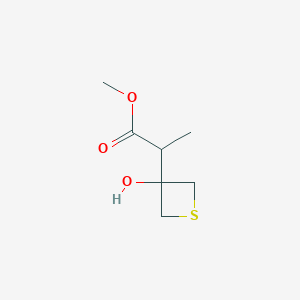

Methyl 2-(3-hydroxythietan-3-yl)propanoate is a sulfur-containing organic compound featuring a methyl ester backbone and a 3-hydroxythietan substituent. While direct data on this compound are absent in the provided evidence, structural analogs and analytical methodologies from related studies offer insights for comparison .

Properties

Molecular Formula |

C7H12O3S |

|---|---|

Molecular Weight |

176.24 g/mol |

IUPAC Name |

methyl 2-(3-hydroxythietan-3-yl)propanoate |

InChI |

InChI=1S/C7H12O3S/c1-5(6(8)10-2)7(9)3-11-4-7/h5,9H,3-4H2,1-2H3 |

InChI Key |

AVVHNFVURDYEQK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)C1(CSC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-hydroxythietan-3-yl)propanoate typically involves the esterification of 3-hydroxythietan-3-ylpropanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxythietan-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-hydroxythietan-3-yl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-hydroxythietan-3-yl)propanoate involves its interaction with various molecular targets. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The table below highlights key differences between Methyl 2-(3-hydroxythietan-3-yl)propanoate and two structurally related compounds from the evidence:

| Compound | Molecular Formula | Key Functional Groups | Structural Features |

|---|---|---|---|

| This compound | C₇H₁₂O₃S | Methyl ester, 3-hydroxythietan | Sulfur-containing 4-membered ring with hydroxyl; ester group enhances lipophilicity. |

| 2-(2-(4-Fluorophenyl)hydrazono)propanoate (23) | C₉H₈FNO₂ | Propanoate ester, hydrazone | Azo-linked fluorophenyl group; planar hydrazone structure may enable conjugation. |

| (S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid (3-Methyl-L-tyrosine) | C₁₀H₁₃NO₃ | Amino acid, hydroxylphenyl, methyl | Aromatic phenyl ring with hydroxyl and methyl substituents; zwitterionic at physiological pH. |

Key Observations :

- Thietan vs. Phenyl Rings : The thietan ring in the target compound introduces strain and sulfur-mediated reactivity, contrasting with the aromatic stability of the phenyl group in 3-Methyl-L-tyrosine .

- Ester vs. Acid Groups : The methyl ester in the target compound likely increases membrane permeability compared to the carboxylic acid in 3-Methyl-L-tyrosine, which may favor ionic interactions in aqueous environments .

- Hydrazone vs. Hydroxythietan : Compound 23’s hydrazone group enables UV-vis detection (via conjugation), whereas the hydroxythietan’s hydroxyl may participate in hydrogen bonding, affecting solubility .

Analytical Methodologies

From , NMR quantification techniques using ethyl viologen as an internal standard (δ 1.56–8.99 ppm) were critical for resolving overlapping signals in hydrazone derivatives like compound 23 . For this compound, similar challenges may arise due to the thietan ring’s protons (expected downfield shifts due to sulfur’s electronegativity) and the ester’s methyl group (~δ 3.6–3.8 ppm). Ethyl viologen’s dual-range signals could calibrate integrations if solvent interference occurs .

Potential Reactivity and Stability

- Thietan Ring Stability : Thietans are less stable than five- or six-membered rings due to ring strain. Hydroxyl substitution may further destabilize the ring via intramolecular hydrogen bonding or acid-catalyzed ring-opening reactions.

- Comparative Reactivity: Unlike 3-Methyl-L-tyrosine’s amino acid backbone (prone to enzymatic degradation), the ester group in the target compound may resist hydrolysis under physiological conditions, extending its metabolic half-life .

Research Findings and Limitations

- Derivatization Strategies: demonstrates that derivatizing unstable intermediates (e.g., pyruvate to compound 23) improves quantification accuracy. Similar approaches could stabilize this compound’s thietan ring during analysis .

Biological Activity

Methyl 2-(3-hydroxythietan-3-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHOS

- Molecular Weight : 176.24 g/mol

The thietan moiety in its structure is significant for its biological interactions, particularly in terms of reactivity and solubility.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thietan rings. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thietan Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

| This compound | Pseudomonas aeruginosa | 128 |

The above table summarizes findings from various studies indicating that this compound exhibits varying levels of activity against key bacterial pathogens.

The mechanism through which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. This is consistent with the behavior observed in other thietan-containing compounds that target bacterial enzymes crucial for cell wall integrity.

Case Studies

-

Case Study on Staphylococcus aureus :

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The study found that at a concentration of 32 μg/mL, the compound inhibited the growth of all tested strains, suggesting its potential as a therapeutic agent in treating infections caused by this pathogen. -

In Vivo Efficacy :

A study evaluating the in vivo efficacy of this compound in a murine model demonstrated significant reductions in bacterial load when administered at therapeutic doses. Histopathological analyses revealed reduced inflammation and tissue damage compared to control groups.

Toxicity and Safety Profile

Assessing the safety profile of this compound is crucial for its development as a pharmaceutical agent. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity levels in mammalian cell lines. However, further studies are warranted to evaluate long-term safety and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.